N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide
Brand Name: Vulcanchem
CAS No.: 2095071-63-7
VCID: VC4836965
InChI: InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
SMILES: CC1=C(C=CC(=C1)F)NC(=O)C=NO
Molecular Formula: C9H9FN2O2
Molecular Weight: 196.181

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide

CAS No.: 2095071-63-7

Cat. No.: VC4836965

Molecular Formula: C9H9FN2O2

Molecular Weight: 196.181

* For research use only. Not for human or veterinary use.

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide - 2095071-63-7

Specification

CAS No. 2095071-63-7
Molecular Formula C9H9FN2O2
Molecular Weight 196.181
IUPAC Name (2E)-N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
Standard InChI InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13)/b11-5+
Standard InChI Key YCKUALHNSOMJPK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)NC(=O)C=NO

Introduction

Chemical Overview

N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is a synthetic organic compound with the molecular formula C9H9FN2O2C_9H_9FN_2O_2 and a molecular weight of 196.18 g/mol . The compound is characterized by the presence of a hydroxyimino functional group attached to an acetamide backbone, with a fluorine and methyl substituent on the phenyl ring.

  • CAS Number: 2095071-63-7

  • IUPAC Name: Acetamide, N-(4-fluoro-2-methylphenyl)-2-(hydroxyimino)-, (2E)-

  • Structure:

    • A phenyl ring substituted with a fluorine atom at position 4 and a methyl group at position 2.

    • An acetamide group linked to the phenyl ring via the nitrogen atom.

    • A hydroxyimino group attached to the acetamide.

Synthesis

The synthesis of this compound typically involves the reaction of a substituted aniline derivative (4-fluoro-2-methylaniline) with an appropriate oxime precursor under controlled conditions. The process may include:

  • Formation of the intermediate by reacting the amine group with an acylating agent.

  • Oximation to introduce the hydroxyimino functionality at the acetamide moiety.

This approach ensures precise substitution patterns on the phenyl ring and high yields of the target compound.

Applications

The compound's structure suggests potential applications in medicinal chemistry, particularly as a lead molecule for drug development targeting:

  • Tuberculosis due to its structural similarity to other antitubercular agents.

  • Cancer therapy as part of combinatorial libraries for high-throughput screening.

  • Antibacterial agents leveraging halogen substitution for enhanced potency.

Comparative Analysis

Below is a comparison of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide with structurally related compounds:

CompoundKey Functional GroupsReported Activity
N-(4-chlorophenyl)-2-(hydroxyimino)acetamide Hydroxyimino, chloroarylIntermediate in synthesis; antibacterial
N-(4-methoxyphenyl)-acetamide derivative Methoxyaryl, acetamideCrystal structure studies; anticancer potential
N-(4-fluoro-2-methylphenyl)-acetamideFluoroaryl, hydroxyiminoPotential antitubercular agent

Research Gaps

While structural data and synthetic pathways are well-documented, further research is needed to explore:

  • Detailed pharmacokinetics and pharmacodynamics.

  • Toxicological profiles in mammalian systems.

  • Optimization for specific therapeutic targets through structural modifications.

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